2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-11-4-2-1-3-10(11)5-12(16)15-7-9(6-14)8-15/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVPKCWRLYHPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Br)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via nucleophilic substitution reactions using fluoromethylating agents.
Attachment of the Bromophenyl Group: The bromophenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, alkoxides, palladium catalysts for coupling reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is an organic compound with a bromophenyl group and a fluoromethyl-substituted azetidine ring. The combination of these functional groups gives it unique chemical and biological properties, making it valuable for various research applications.
Applications in Scientific Research
This compound is used in scientific research across chemistry, biology, medicine, and industry.
Chemistry
- Building Block : It serves as a building block for synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.
- Synthesis : The production of this compound involves the formation of the azetidine ring through cyclization of precursors under basic conditions. The fluoromethyl group is introduced via nucleophilic substitution reactions using fluoromethylating agents, and the bromophenyl group is attached through a coupling reaction, like Suzuki or Heck coupling, using palladium catalysts.
Biology
- Potential Activities : It is studied for its potential biological activities, including antimicrobial and anticancer properties. Some compounds with azetidine rings have demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells .
- Anti-fibrosis Activity: Pyrimidine derivatives have shown promise as anti-fibrotic drugs .
Medicine
- Drug Development : It is investigated for potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry
- Specialty Chemicals : It is utilized in producing specialty chemicals and materials with specific properties.
- Industrial Production : Industrial production may involve optimized reaction conditions to maximize yield and purity, including high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Structural and Electronic Comparisons
Heterocyclic Variations
- Azetidine vs. Azepane : The target compound’s azetidine ring (4-membered) has significant angle strain compared to azepane (7-membered, ). This strain may increase reactivity in nucleophilic substitutions or hydrogen bonding interactions.
- Azetidine vs. Furan : Replacing azetidine with furan (as in ) introduces aromaticity and conjugation, altering electron distribution and solubility.
Substituent Effects
- Fluoromethyl (-CH₂F) vs.
- Bromophenyl Positioning : The 2-bromophenyl group in the target compound induces steric hindrance and ortho-directing effects, differing from para-substituted analogs (e.g., ).
Biological Activity
2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is an organic compound classified as an azetidine derivative. Its unique structure, featuring a bromophenyl group and a fluoromethyl-substituted azetidine ring, suggests potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H13BrFNO. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may modulate the activity of enzymes or receptors, leading to diverse biological effects. The presence of halogen substituents (bromine and fluorine) enhances its reactivity, potentially allowing it to form derivatives with improved biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Activity
Studies have shown that azetidine derivatives, including this compound, can possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in combating infections .
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. In vitro studies have indicated that related azetidine derivatives exhibit antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer). The mechanism may involve the destabilization of microtubules or interference with cell cycle progression .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions under basic conditions, followed by nucleophilic substitution to introduce the fluoromethyl group and coupling reactions for the bromophenyl group.
This compound is being explored for its potential applications in:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
- Organic Synthesis : As a building block for synthesizing more complex molecules in pharmaceutical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
